molecular formula C12H17ClO3S B13326547 5-(Benzyloxy)pentane-1-sulfonyl chloride

5-(Benzyloxy)pentane-1-sulfonyl chloride

Katalognummer: B13326547
Molekulargewicht: 276.78 g/mol
InChI-Schlüssel: MIQMFMXPQMXMRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Benzyloxy)pentane-1-sulfonyl chloride is an organic compound with the molecular formula C12H17ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-(Benzyloxy)pentane-1-sulfonyl chloride can be synthesized through the reaction of 5-(benzyloxy)pentanol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:

[ \text{C}_6\text{H}_5\text{CH}_2\text{O(CH}_2\text{)}_5\text{OH} + \text{ClSO}_3\text{H} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{O(CH}_2\text{)}_5\text{SO}_2\text{Cl} + \text{H}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Benzyloxy)pentane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products Formed

    Sulfonamides: Formed by substitution with amines.

    Sulfonates: Formed by substitution with alcohols.

    Sulfonic Acids: Formed by oxidation.

Wissenschaftliche Forschungsanwendungen

5-(Benzyloxy)pentane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 5-(Benzyloxy)pentane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used. For example, in the formation of sulfonamides, the nucleophilic amine attacks the sulfonyl chloride, leading to the formation of a sulfonamide bond.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(Benzyloxy)pentanol: The precursor to 5-(benzyloxy)pentane-1-sulfonyl chloride, used in similar synthetic applications.

    5-(Benzyloxy)pentanal: Another derivative used in organic synthesis.

    4-(Benzyloxy)butane-1-sulfonyl chloride: A similar sulfonyl chloride compound with a shorter carbon chain.

Uniqueness

This compound is unique due to its specific structure, which allows for the introduction of a sulfonyl group into molecules with a benzyloxy substituent. This makes it valuable in the synthesis of complex organic molecules and in the study of sulfonyl group reactivity.

Eigenschaften

Molekularformel

C12H17ClO3S

Molekulargewicht

276.78 g/mol

IUPAC-Name

5-phenylmethoxypentane-1-sulfonyl chloride

InChI

InChI=1S/C12H17ClO3S/c13-17(14,15)10-6-2-5-9-16-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2

InChI-Schlüssel

MIQMFMXPQMXMRF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COCCCCCS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.